molecular formula C28H37N3O3 B1175091 haywire protein CAS No. 148998-67-8

haywire protein

Cat. No.: B1175091
CAS No.: 148998-67-8
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Description

The Haywire Protein is a recombinant research reagent designed to investigate dysregulated immune signaling pathways. This protein is hypothesized to play a role in modulating macrophage polarization, a critical process in the immune response where macrophages shift between pro-inflammatory (M1) and anti-inflammatory (M2) states. The balance between these states is crucial; when this process goes "haywire," it can contribute to chronic inflammatory diseases, autoimmune conditions, and cancer progression . This reagent offers scientists a tool to probe the mechanisms underlying this phenotypic switching, particularly by interacting with key cytokine pathways involved in maintaining immune homeostasis . Research applications for the this compound include the study of disease models such as idiopathic pulmonary fibrosis, where macrophage dysfunction is implicated, and the development of novel cell-based immunotherapies . It is supplied as a lyophilized powder for reconstitution, with detailed quality control data provided, including purity assessed by SDS-PAGE and endotoxin levels. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148998-67-8

Molecular Formula

C28H37N3O3

Synonyms

haywire protein

Origin of Product

United States

Molecular and Cellular Biology of the Drosophila Melanogaster Haywire Hay Protein Ercc3/xpb Homolog

Genomic Organization and Transcriptional Regulation of the hay Locus

The regulation of gene expression in multicellular organisms like Drosophila melanogaster is a complex process hardwired into the genomic DNA sequence. columbia.edu This regulation is largely controlled by cis-regulatory modules, which are specific genomic sequences that bind transcription factors to govern the activity of individual genes. columbia.edu These modules contain multiple target sites for various transcription factors, allowing them to function as information processing systems within the genome. columbia.edu

In Drosophila, the spatial and temporal patterns of gene expression are directed by the combinatorial binding of sequence-specific transcription factors to these cis-regulatory modules. escholarship.org The genome is extensively mapped with candidate regulatory elements identified through chromatin immunoprecipitation (ChIP) datasets for numerous chromatin features and transcription factors across different developmental stages. mit.edu The hay locus, like other genes encoding essential proteins, is under the control of a complex regulatory network that ensures its appropriate expression. nih.govthebiogrid.org This network involves interactions between transcription factors, co-factors, and chromatin-remodeling proteins that collectively dictate the rate of transcription. nih.gov

Protein Domain Architecture and Structural Motifs

The Haywire protein, as the XPB homolog, possesses a complex architecture featuring several conserved domains and structural motifs that are crucial for its function. researchgate.net Recurring structural patterns, known as motifs, form the building blocks of protein domains and are essential for understanding sequence-structure relationships and protein function. nih.govyoutube.com

The core of the Haywire/XPB protein is its helicase domain, which is divided into two parts, HD1 and HD2. This domain belongs to the Superfamily 2 (SF2) of helicases. A key feature is the ATP-binding site located in the HD1 domain. Additionally, XPB contains a unique DNA damage recognition domain (DRD) and a flexible RED (Arginine-Glutamic acid-Aspartic acid) motif. The N-terminal domain (NTD) of XPB is vital for its integration into the TFIIH complex through an interaction with the p52 subunit. elifesciences.org This interaction is sometimes referred to as a "clutch" mechanism. elifesciences.org

Domain/MotifLocationFunction
N-terminal Domain (NTD)N-terminusInteracts with p52 for integration into TFIIH. elifesciences.org
Helicase Domain 1 (HD1)CentralContains ATP-binding and hydrolysis motifs; part of the helicase motor.
Helicase Domain 2 (HD2)CentralPart of the helicase motor; involved in DNA translocation.
Damage Recognition Domain (DRD)Inserted in HD1Involved in sensing DNA damage.
RED MotifC-terminusA flexible region with regulatory roles.

This table provides a simplified overview of the key domains and motifs within the Haywire/XPB protein.

Integration within the General Transcription Factor IIH (TFIIH) Complex

Haywire/XPB is an integral subunit of the ten-protein General Transcription Factor IIH (TFIIH) complex. nih.govnih.gov This complex is conserved from yeast to humans and is essential for both transcription and DNA repair. nih.gov TFIIH is composed of a seven-subunit "core" and a three-subunit dissociable "CAK" (CDK Activating Kinase) module. nih.govnih.gov Haywire/XPB is part of the core complex. nih.gov

The assembly of TFIIH is a highly organized process. The recruitment of XPB into the complex is critically dependent on its interaction with the p52 subunit. elifesciences.org Structural studies have revealed that this interaction involves homologous domains in both proteins forming a pseudo-symmetric dimer, creating a "clutch" that secures XPB within the core of TFIIH. elifesciences.org The stable integration of TFIIH into the larger pre-initiation complex (PIC) during transcription is facilitated by the general transcription factor TFIIE, which interacts directly with the XPB (ERCC3) subunit. researchgate.net

TFIIH Core SubunitHuman HomologFunction
HaywireXPB/ERCC33'-5' DNA helicase/translocase, promoter opening, DNA repair. elifesciences.orgresearchgate.net
p62GTF2H1Binds XPC in NER, interacts with p52. nih.gov
p52GTF2H2Scaffolding protein, recruits XPB. elifesciences.org
p44GTF2H3Interacts with and stimulates XPD helicase activity.
p34GTF2H4Scaffolding protein.
p8/TTDAGTF2H5Stabilizes the TFIIH complex.
-XPD/ERCC25'-3' DNA helicase, DNA damage verification in NER. nih.govresearchgate.net

This interactive table details the core subunits of the TFIIH complex and their primary functions.

During the initiation of transcription, TFIIH is one of the last general transcription factors to be recruited to the promoter, forming the pre-initiation complex (PIC) alongside RNA Polymerase II (Pol II) and other factors like TFIID, TFIIB, TFIIF, and TFIIE. nih.govnih.govplos.org The primary role of Haywire/XPB within this context is to act as a DNA translocase. It uses the energy from ATP hydrolysis to push downstream DNA into the Pol II active site, which generates torsional stress in the DNA duplex. nih.gov This stress facilitates the melting of the promoter DNA around the transcription start site, creating the "transcription bubble" necessary for Pol II to begin synthesizing RNA. The general transcription factor TFIIE is known to modulate this helicase activity through a direct interaction with the XPB subunit. researchgate.net

Haywire/XPB functions as an ATP-dependent DNA helicase, a class of enzymes that unwind the DNA double helix using energy derived from ATP hydrolysis. ebi.ac.uknih.gov Specifically, XPB exhibits 3' to 5' polarity, meaning it moves along one strand of the DNA in that direction to separate the duplex. This helicase/translocase activity is absolutely essential for promoter opening during transcription initiation. The continual hydrolysis of ATP is required to maintain the open DNA template, allowing for the successful escape of RNA Polymerase II from the promoter and the transition into the elongation phase of transcription. nih.gov

Participation in Nucleotide Excision Repair (NER) Pathways

Beyond its role in transcription, TFIIH, and specifically the Haywire/XPB subunit, is a key player in the Nucleotide Excision Repair (NER) pathway. wikipedia.orgmdpi.com NER is a versatile DNA repair mechanism that removes a wide variety of bulky, helix-distorting DNA lesions, such as those caused by UV radiation (thymine dimers) or chemical carcinogens. nih.govmdpi.comnih.gov

The NER pathway has two sub-pathways for damage recognition: global genomic NER (GG-NER), which scans the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgmdpi.com In both pathways, after the initial damage recognition (by XPC in GG-NER or a stalled RNA polymerase in TC-NER), TFIIH is recruited to the site. nih.govnih.gov The Haywire/XPB helicase, along with the XPD helicase in TFIIH, then unwinds the DNA around the lesion, creating a bubble of approximately 25-30 nucleotides. nih.gov This unwinding is crucial for verifying the presence of the damage and allowing other NER factors, such as the endonucleases XPF and XPG, to incise the damaged strand on both sides of the lesion for its subsequent removal. mdpi.comnih.gov

Contribution to Microtubule Dynamics and Cellular Processes

Regulation of Meiosis and Spermatogenesis

Males homozygous for the hay[nc2] allele, a specific mutation of the haywire gene, exhibit significant defects in meiosis. nih.gov These defects are observed in the structure and function of the male meiotic spindle, a microtubule-based apparatus responsible for chromosome segregation during meiotic divisions. nih.gov The proper function of this spindle is critical for producing viable, haploid gametes. The observed disruptions suggest that the this compound is necessary for the integrity of the meiotic spindle, and its absence or malfunction leads to errors in chromosome segregation, ultimately resulting in male sterility. nih.govnih.gov

Influence on Flagellar Elongation and Nuclear Shaping

Beyond its role in meiosis, the this compound is also integral to the later stages of sperm development, known as spermiogenesis. During this phase, spermatids undergo a dramatic morphological transformation into mature sperm. Two key events in this process are the elongation of the flagellar axoneme and the shaping of the nucleus into its characteristic needle-like form. Both of these are heavily dependent on the proper organization and function of microtubules.

In homozygous hay[nc2] mutant males, significant abnormalities are seen in both flagellar elongation and the condensation and shaping of the sperm nucleus. nih.gov This phenotype further underscores the connection between the this compound and microtubule-dependent cellular events. The failure of these processes in hay[nc2] mutants contributes to the observed male sterility, as the resulting sperm are not properly formed and are likely non-motile. nih.gov

Analysis of Mutant Alleles and Associated Phenotypes

The study of various mutant alleles of the haywire gene has been instrumental in dissecting its functions. These alleles exhibit a range of phenotypes, from recessive lethality to specific developmental defects, highlighting the gene's essential nature.

Allele CategoryPhenotypeReferences
hay[nc2] Recessive male sterility; defects in meiosis, flagellar elongation, and nuclear shaping; temperature-sensitive semi-lethality; reduced fertility in homozygous females. nih.gov
Lethal Alleles Recessive lethality, indicating the gene is essential for viability. nih.govnih.gov
Revertant Alleles (from hay[nc2]) Two classes: 1) Viable, less severe recessive phenotypes than hay[nc2]. 2) Recessive lethal mutations. nih.govnih.gov
Viable Alleles Sensitivity to ultraviolet (UV) radiation.

Genetic Complementation Studies

Genetic complementation tests have provided strong evidence for a functional or physical interaction between the this compound and tubulin, the building block of microtubules. A key finding is that the hay[nc2] mutation fails to complement certain mutant alleles of both α-tubulin and the testis-specific β2-tubulin (B2t) gene. nih.govnih.govnih.gov This means that flies carrying both the hay[nc2] mutation and a B2t mutation exhibit a mutant phenotype, even though the mutations are in different genes. This genetic interaction suggests that the protein products of these two genes, Haywire and tubulin, are involved in a common cellular process or structure. nih.gov

Intriguingly, a genetic deficiency—a complete deletion of the haywire locus—does complement the same B2t alleles that hay[nc2] fails to complement. nih.gov This indicates that it is the presence of the specific, aberrant protein produced by the hay[nc2] allele, rather than the absence of the normal this compound, that causes the disruptive interaction with the tubulin protein. nih.govnih.gov

Recessive Lethality and Temperature Sensitivity

The essential nature of the haywire gene is demonstrated by the fact that many of its mutant alleles are recessive lethal, meaning that organisms with two copies of these alleles cannot survive. nih.govnih.gov This lethality underscores the protein's fundamental role in vital processes like transcription.

The hay[nc2] allele specifically exhibits a temperature-sensitive semilethal phenotype. nih.gov This means that flies homozygous for this allele are less likely to survive to adulthood when raised at higher, restrictive temperatures. This temperature sensitivity is a common feature of mutations that cause a protein to be unstable or misfolded, further suggesting that the hay[nc2] allele produces a structurally compromised protein. nih.gov

UV Sensitivity and DNA Damage Response

As the Drosophila homolog of the human nucleotide excision repair gene ERCC3, a primary function of the this compound is in DNA repair. Viable alleles of haywire render the flies hypersensitive to ultraviolet (UV) radiation. This UV sensitivity is a classic indicator of a defect in the NER pathway, which is responsible for removing bulky DNA lesions, such as those caused by UV light. The inability of haywire mutants to efficiently repair this damage leads to increased cell death and organismal sensitivity upon exposure to UV radiation.

Dominant-Acting Poison Products and Their Mechanisms

The hay[nc2] allele is a prime example of a mutation that produces a "dominant-acting poison product." The genetic interaction studies suggest that the aberrant protein encoded by hay[nc2] acts as a structural poison, likely by interfering with microtubule function. nih.govnih.govnih.gov

The proposed mechanism is that the mutant this compound, while unable to perform its normal function, retains the ability to interact with microtubules or microtubule-associated components. This aberrant interaction disrupts the normal assembly or dynamics of microtubule structures, such as the meiotic spindle and the sperm flagellar axoneme. nih.govnih.gov This "poisoning" of microtubule-based structures explains the failure to complement tubulin mutations and the specific defects seen in spermatogenesis. Revertant mutations that are recessive lethal are thought to eliminate the production of this poison product, thereby reverting the non-complementation phenotype but revealing the underlying essential nature of the gene. nih.govnih.gov

Mechanisms of Dysregulation: Proteins Exhibiting Haywire Function Across Diverse Biological Systems

Aberrant Protein Expression and Quantitative Imbalances

The precise quantity of a protein within a cell is often as critical as its function. Overexpression or hyperactivity of certain proteins can upset the delicate balance of cellular processes, with profound consequences.

Cyclin E Overexpression and DNA Replication Fidelity

Cyclin E is a crucial regulatory protein that, in partnership with cyclin-dependent kinase 2 (Cdk2), governs the transition from the G1 phase to the S phase of the cell cycle, where DNA replication occurs. wikipedia.orgnih.gov Normally, Cyclin E levels are tightly controlled, peaking at the G1/S boundary and then rapidly degrading. nih.gov

However, in many cancers, Cyclin E is overexpressed, leading to persistently high activity of the Cyclin E/Cdk2 complex. nih.govnih.gov This hyperactivity disrupts the orderly process of DNA replication. frontiersin.org One major consequence is the impairment of pre-replication complex (pre-RC) assembly, which is essential for initiating DNA replication at the correct locations, known as origins of replication. nih.govki.se Deregulated Cyclin E can lead to inefficient assembly of these complexes. nih.govki.se

This disruption causes "replication stress," a condition characterized by the slowing or stalling of replication forks, the machinery that unwinds and copies DNA. nih.govfrontiersin.org Overexpression of Cyclin E has been shown to cause a decrease in the speed of ongoing DNA synthesis. nih.gov This can lead to an accumulation of aberrant DNA replication intermediates and DNA double-strand breaks (DSBs). frontiersin.orgresearchgate.net The cell is forced to proliferate with insufficient levels of nucleotides, further exacerbating replication stress. frontiersin.org Ultimately, the persistence of unreplicated DNA into mitosis can cause chromosome segregation anomalies, leading to genomic instability, a hallmark of cancer. nih.govnih.gov

Table 1: Consequences of Cyclin E Overexpression
Cellular Process AffectedMechanism of DisruptionResulting Phenotype
Cell Cycle ProgressionPersistent Cyclin E/Cdk2 activityUncontrolled entry into S phase
DNA ReplicationImpaired pre-replication complex assembly, reduced replication fork progressionReplication stress, DNA double-strand breaks
Genomic StabilityChromosome segregation errors due to incomplete replicationAneuploidy, deletions, and other chromosomal aberrations

MYC Protein Hyperactivity in Gene Regulation

The MYC family of proteins (including c-Myc, l-Myc, and n-Myc) are powerful transcription factors that are estimated to regulate the expression of up to 15% of all human genes. wikipedia.org These proteins play a central role in controlling cell proliferation, growth, and metabolism. frontiersin.orgfrontiersin.org MYC proteins function by binding to specific DNA sequences called E-boxes and recruiting other proteins that promote gene transcription. wikipedia.org

In normal cells, MYC activity is tightly regulated in response to cellular signals. nih.gov However, in a vast number of human cancers, MYC becomes hyperactive due to genetic alterations such as gene amplification or chromosomal translocation. nih.govfrontiersin.org This leads to the constitutive and overexpression of MYC protein. wikipedia.org

MYC hyperactivity drives tumorigenesis by fundamentally rewiring the cell's transcriptional program. nih.gov It promotes unrestricted cell proliferation by upregulating genes involved in the cell cycle, such as cyclins. researchgate.net It also fuels cancer cell growth by boosting the expression of genes involved in metabolism and ribosome biogenesis. nih.gov Furthermore, MYC can inhibit genes that promote cell differentiation, effectively locking cells in a proliferative state. nih.govnih.gov This widespread deregulation of gene expression contributes significantly to the development and progression of cancer. earth.comresearchgate.net

Impaired Protein Quality Control and Degradation Pathways

Cells have sophisticated systems to identify and eliminate misfolded, damaged, or excess proteins. When these quality control and degradation pathways are compromised, toxic proteins can accumulate, leading to cellular dysfunction and disease.

RNA Exosome Dysfunction and Toxic Protein Accumulation (e.g., EXOSC10 in C9orf72-associated FTLD/ALS)

The RNA exosome is a multi-protein complex that acts as a cellular surveillance system, responsible for degrading defective or unwanted RNA molecules. nih.govuniprot.org A key catalytic component of this complex is the protein EXOSC10. mapmygenome.in

In a common genetic cause of frontotemporal lobar degeneration (FTLD) and amyotrophic lateral sclerosis (ALS), a hexanucleotide repeat expansion occurs in the C9orf72 gene. nih.govsciencedaily.com This expanded repeat is transcribed into toxic RNA molecules that can accumulate in the cell and be translated into harmful dipeptide repeat (DPR) proteins. nih.govusc.edu

Research has revealed that the RNA exosome, and specifically EXOSC10, plays a critical role in degrading these pathogenic C9orf72-derived repeat RNAs. nih.govnih.gov However, the toxic DPR proteins produced from these RNAs can, in turn, impair the function of EXOSC10 and the RNA exosome complex. nih.govsciencedaily.com This creates a vicious cycle: the accumulation of toxic DPR proteins inhibits the very machinery that is supposed to eliminate the RNA that produces them. nih.govtechnologynetworks.com This impairment of the RNA quality control system leads to further accumulation of toxic RNA and proteins, exacerbating the neurodegenerative pathologies seen in C9orf72-associated FTLD/ALS. nih.govsciencedaily.com

Disruptions in Ubiquitination and Deubiquitination Processes

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells. nih.gov It involves tagging substrate proteins with a small protein called ubiquitin. This "ubiquitination" process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). thermofisher.commdpi.com The E3 ligases are particularly important as they provide substrate specificity. mdpi.com Once a protein is tagged with a chain of ubiquitin molecules (polyubiquitination), it is recognized and degraded by a large protein complex called the proteasome. nih.gov

This process is reversible. Deubiquitinating enzymes (DUBs) can remove ubiquitin tags, rescuing proteins from degradation. thermofisher.comnih.gov The balance between ubiquitination and deubiquitination is crucial for maintaining protein homeostasis. mdpi.comfrontiersin.org

Disruptions in this delicate balance can lead to disease. news-medical.netnih.gov If E3 ligases are dysfunctional or DUBs are hyperactive, proteins that should be degraded may accumulate. mdpi.com Conversely, if E3 ligases are overactive or DUBs are impaired, essential proteins may be prematurely destroyed. For instance, mutations in the gene encoding the E3 ubiquitin ligase Parkin are linked to early-onset Parkinson's disease, where the failure to clear damaged mitochondria (a process involving ubiquitination) contributes to neuronal death. youtube.com Similarly, disruptions in the ubiquitination of proteins involved in immune signaling can lead to autoimmune diseases. creative-proteomics.com

Table 2: The Ubiquitination-Deubiquitination Balance
ProcessKey EnzymesFunctionConsequence of Disruption
UbiquitinationE1, E2, E3 LigasesAdds ubiquitin tags to target proteins for degradation or signalingDysfunction can lead to accumulation of toxic or misfolded proteins
DeubiquitinationDeubiquitinating Enzymes (DUBs)Removes ubiquitin tags, reversing the signalDysfunction can lead to premature degradation of essential proteins

Protein Aggregation and Phase Separation Dysregulation (e.g., Pab1)

Many proteins contain intrinsically disordered regions that allow them to undergo a process called liquid-liquid phase separation (LLPS). This process enables the formation of dynamic, membrane-less compartments within the cell, such as stress granules, which concentrate specific proteins and RNAs to carry out particular functions.

Pab1 (Poly(A)-binding protein) is an essential protein that binds to the poly(A) tail of messenger RNAs (mRNAs), playing a key role in mRNA stability and translation initiation. Pab1 is known to be a component of stress granules and can undergo phase separation.

However, under certain conditions, the dynamic, liquid-like nature of these phase-separated compartments can transition into a more solid, irreversible state, leading to the formation of pathological protein aggregates. This is a hallmark of many neurodegenerative diseases. Dysregulation of Pab1's ability to properly engage in and resolve from these phase-separated states can contribute to the formation of toxic aggregates. Factors such as mutations, cellular stress, or aging can influence this process, leading to the sequestration of essential cellular components and widespread cellular dysfunction.

Structural Aberrations and Conformational Instability of "Haywire Proteins"

Proteins are fundamental to virtually all biological processes, and their functions are intrinsically linked to their precise three-dimensional structures. When the intricate process of protein folding goes awry, or when a protein's stable conformation is compromised, it can lead to what can be described as a "haywire" state, characterized by dysfunction and instability. These structural aberrations can arise from genetic mutations, errors in protein synthesis, or cellular stress, resulting in misfolded proteins that may lose their normal function or gain toxic new properties. youtube.comnih.gov

The stability of a protein's conformation is a delicate balance of various intramolecular interactions. khanacademy.org Even minor disruptions can lead to a shift in this balance, causing the protein to adopt non-native, often dysfunctional, conformations. nih.govmdpi.com These structurally aberrant proteins can have a high propensity to interact with a wide range of cellular targets, leading to cellular toxicity. nih.gov The accumulation of misfolded proteins can trigger cellular stress responses, such as the unfolded protein response (UPR), which are designed to protect the cell but can induce cell death if the stress is prolonged. youtube.comnih.govnih.gov

The function of a protein is rarely carried out in isolation; most proteins operate within complex networks of interactions with other proteins. pnas.org The specific conformation of a protein determines its binding partners and the strength of these interactions. gersteinlab.orgnih.gov Structural aberrations can drastically alter these interaction networks. pnas.org A misfolded protein may lose the ability to bind to its intended partners, leading to a loss of function. Conversely, it may expose previously hidden surfaces, causing it to engage in new, inappropriate interactions. nih.gov

These altered protein-protein interactions (PPIs) can disrupt cellular homeostasis and are implicated in numerous diseases. pnas.org For example, a change in protein conformation can lead to the sequestration of vital cellular components or the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases. nih.gov The pre-existing equilibrium model suggests that proteins exist in an ensemble of conformations, and a ligand or binding partner selects for a specific active conformation. gersteinlab.orgnih.govresearchgate.net Structural mutations can shift this equilibrium, favoring non-functional or aggregation-prone states, thereby rewiring the cellular interaction landscape.

Table 1: Examples of Protein Misfolding and Altered Interactions in Disease

Disease Misfolded Protein(s) Consequence of Altered Interactions
Alzheimer's Disease Amyloid-beta, Tau Formation of amyloid plaques and neurofibrillary tangles, leading to neuronal dysfunction and death. nih.gov
Parkinson's Disease Alpha-synuclein (B15492655) Aggregation into Lewy bodies, disrupting normal cellular processes. nih.gov
Huntington's Disease Huntingtin Sequestration of essential proteins, leading to ER stress and UPR induction. nih.gov
Cystic Fibrosis CFTR The most common mutation causes the protein to be retained in the endoplasmic reticulum instead of moving to the cell surface. utoronto.ca

Enzymes are proteins that catalyze biochemical reactions with high specificity. This specificity is dictated by the unique three-dimensional structure of the enzyme's active site, which is complementary to its substrate. libretexts.org Structural aberrations can lead to significant changes in an enzyme's catalytic activity and its preference for certain substrates. nih.govnih.gov

A misfolded enzyme may have a distorted active site, reducing its affinity for its natural substrate and consequently lowering the reaction rate. libretexts.org In some cases, the conformational change can be so drastic that the enzyme loses all catalytic function. Alternatively, structural changes can alter the enzyme's substrate specificity, causing it to bind to and catalyze reactions on molecules other than its intended target. nih.govpurdue.edu This can lead to the production of harmful metabolites or the disruption of essential metabolic pathways. The induced-fit model of enzyme-substrate interaction, where the binding of a substrate induces a conformational change in the enzyme for optimal catalysis, highlights the importance of protein flexibility. libretexts.orgpurdue.edu However, when the initial conformation is already aberrant, this induced fit may not occur correctly, leading to impaired function.

Defective Subcellular Localization and Compartmentalization

The proper functioning of a cell relies on the precise spatial and temporal organization of its components. Proteins must be localized to the correct subcellular compartment to perform their functions. biologists.com Aberrant protein localization, often a consequence of misfolding or altered protein interactions, is a feature of many human diseases. utoronto.cabiologists.com Mislocalized proteins can be inactive, misregulated, or exert toxic effects in the wrong cellular environment. biologists.com

Mutations can disrupt localization signals within a protein or affect its interaction with the cellular transport machinery, leading to its misrouting. biologists.com For example, a protein destined for the cell surface might be retained in the endoplasmic reticulum if it is misfolded. utoronto.ca This is the case for the most common mutation causing cystic fibrosis. utoronto.ca Defective localization can lead to either a loss-of-function, as the protein is absent from its site of action, or a toxic gain-of-function if it accumulates in a compartment where it can interfere with other processes. biologists.com

A key example of the importance of proper localization is the protein complexin, which plays a crucial role in regulating the release of neurotransmitters at the synapse. nih.govwikipedia.org Complexin binds to the SNARE complex, a protein assembly that drives the fusion of synaptic vesicles with the presynaptic membrane. wikipedia.orgmdpi.com Complexin acts as a dual regulator, both clamping spontaneous vesicle fusion and facilitating calcium-triggered fusion. wikipedia.orgbiorxiv.org

The C-terminal domain of complexin acts as a membrane curvature sensor, ensuring it is correctly targeted to the vesicle membrane. nih.govnih.gov This localization is critical for its function. If complexin is not properly localized, the precise regulation of neurotransmitter release is disrupted. nih.gov Dysregulation of complexin's interaction with the SNARE complex and the synaptic vesicle membrane can lead to either excessive spontaneous neurotransmitter release or impaired evoked release, both of which can have profound effects on neuronal signaling. wikipedia.orgmdpi.com The function of complexin is also modulated by its interaction with synaptotagmin (B1177969) in a calcium-dependent manner, further highlighting the intricate regulation at the synapse. wikipedia.orgmdpi.com

Dysregulated Post-Translational Modification Profiles (e.g., Phosphorylation)

Post-translational modifications (PTMs) are chemical modifications that occur after a protein is synthesized and are critical for regulating protein function, localization, and stability. creative-proteomics.comnih.gov These modifications can act as molecular switches, turning protein activity on or off. nih.gov Dysregulation of PTMs can have profound consequences, leading to the "haywire" behavior of proteins and contributing to a wide range of diseases, including cancer and neurodegenerative disorders. creative-proteomics.comoup.com

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is one of the most common and well-studied PTMs. nih.govresearchgate.net It is a reversible process controlled by enzymes called kinases and phosphatases. nih.gov Aberrant phosphorylation, resulting from the hyperactivity or malfunction of these enzymes, can dramatically alter a protein's conformation and its interactions with other molecules. nih.govresearchgate.netyoutube.com This can lead to the persistent activation or inactivation of signaling pathways, driving diseases like cancer. nih.govnih.gov For example, overexpressed or mutated kinases are common oncogenes. nih.gov

Table 2: Impact of Dysregulated Phosphorylation on Protein Function

Protein Role of Phosphorylation Consequence of Dysregulation Associated Diseases
Tau Regulates microtubule stability in neurons. Hyperphosphorylation leads to the formation of neurofibrillary tangles. Alzheimer's Disease creative-proteomics.com
p53 Tumor suppressor that regulates the cell cycle. Altered phosphorylation affects its ability to control cell proliferation and apoptosis. Cancer nih.gov
EGFR Receptor tyrosine kinase involved in cell growth and proliferation. Overexpression and aberrant phosphorylation lead to uncontrolled cell division. Various Cancers nih.gov
cTnI Component of the troponin complex, regulating heart muscle contraction. Altered phosphorylation is observed in human heart disease. Heart Disease biocompare.com

Perturbations in Key Cellular Signaling Cascades

Cellular signaling cascades are the communication networks that control fundamental cellular processes such as growth, differentiation, and apoptosis. youtube.comcornell.edu The proper functioning of these pathways depends on the precise regulation of the proteins involved, often through conformational changes and PTMs like phosphorylation. nih.govnih.gov When proteins within these cascades become "haywire" due to structural aberrations or dysregulated modifications, the entire signaling network can be perturbed, leading to disease. nih.govbiocompare.com

Misfolded proteins can disrupt signaling pathways by sequestering key signaling molecules or by triggering cellular stress responses that interfere with normal signaling. nih.govresearchgate.netresearchgate.net For instance, the accumulation of misfolded proteins in the endoplasmic reticulum can activate the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis. nih.govnih.gov

Dysregulated phosphorylation is a major cause of signaling pathway perturbation. nih.govnih.gov The hyperactivity of kinases can lead to the constitutive activation of pro-growth signaling pathways, such as the RTK/RAS/RAF/MEK/ERK pathway, which is a common driver of cancer. nih.gov Similarly, the Wnt/β-catenin signaling pathway, which is crucial for development and tissue homeostasis, is tightly regulated by PTMs, and its dysregulation is implicated in cancer and degenerative diseases. biocompare.com Ultimately, the malfunctioning of individual proteins can have a cascading effect, leading to the widespread dysregulation of cellular communication and function.

Anomalies in Notch Signaling Pathway (e.g., eIF3f involvement)

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development. nih.gov Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. mdpi.com The activation of the mammalian Notch receptor involves a series of events, including cleavage, endocytosis, and monoubiquitination, ultimately leading to the release of a transcriptionally active intracellular domain. nih.gov

Recent research has uncovered a surprising role for the translation initiation factor 3f (eIF3f) in regulating Notch activation. nih.gov While primarily known for its function in protein synthesis, eIF3f also exhibits deubiquitinase (DUB) activity, specifically targeting the activated Notch receptor. nih.govnih.gov This deubiquitination is a critical step that must occur before the Notch receptor can be processed by γ-secretase to release its active intracellular fragment. nih.gov

The E3 ubiquitin ligase Deltex1 acts as a scaffold, recruiting eIF3f to the activated Notch receptor on endocytic vesicles. nih.gov If eIF3f is mutated or its function is otherwise impaired, it leads to the accumulation of monoubiquitinated forms of activated Notch and a subsequent disruption of normal Notch signaling. nih.govnih.gov This highlights eIF3f as a positive regulator of the Notch pathway, and its dysregulation can lead to pathological consequences. nih.gov

Key ProteinPrimary FunctionRole in Notch SignalingConsequence of Dysregulation
eIF3f Translation Initiation FactorDeubiquitinase for activated Notch receptorAccumulation of ubiquitinated Notch, impaired signaling
Notch Cell-cell signaling receptorTransduces signals for development and homeostasisAberrant cell proliferation, differentiation, and survival
Deltex1 E3 Ubiquitin LigaseRecruits eIF3f to activated NotchDisruption of eIF3f-mediated deubiquitination
γ-secretase Protease complexCleaves Notch to release its active intracellular domainFailure to generate the active Notch signal

Malfunctions in Apoptosis and Cell Survival Pathways (e.g., BIRC6)

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells and maintaining tissue homeostasis. The Inhibitor of Apoptosis (IAP) protein family plays a crucial role in antagonizing cell death by suppressing active caspases. nih.gov One of the largest members of this family is Baculoviral IAP Repeat-Containing 6 (BIRC6), also known as Bruce or APOLLON, which functions as a chimeric E2/E3 ubiquitin ligase. nih.govox.ac.uk

BIRC6 prevents untimely cell death by targeting and ubiquitinating pro-apoptotic proteins, marking them for degradation. ox.ac.ukbiorxiv.orgnih.gov Its targets include active caspases like caspase-9, as well as other pro-apoptotic factors such as SMAC/DIABLO and HTRA2/OMI. nih.govbiorxiv.orgnih.gov Under normal conditions, this activity is essential to prevent accidental apoptosis triggered by the stochastic leaking of pro-apoptotic factors from the mitochondria. biorxiv.org

However, when cells are committed to dying, the mitochondrial protein SMAC is released into the cytoplasm and antagonizes the function of BIRC6. ox.ac.ukbiorxiv.org This allows the apoptotic cascade to proceed. Dysregulation of BIRC6 function is implicated in various cancers, where its overexpression can contribute to the survival of malignant cells and resistance to chemotherapy. ox.ac.uknih.govacs.org For instance, elevated BIRC6 expression has been observed in prostate cancer, where it is associated with higher Gleason scores and castration resistance. nih.gov

ComponentRole in ApoptosisInteraction with BIRC6Implication of Malfunction
BIRC6 Inhibits apoptosisUbiquitinates and degrades pro-apoptotic proteinsOverexpression promotes cancer cell survival and treatment resistance
Caspases Execute apoptosisInhibited by BIRC6Uncontrolled cell death or failure to eliminate damaged cells
SMAC/DIABLO Promotes apoptosisAntagonizes BIRC6 functionInability to induce apoptosis when needed
p53 Tumor suppressorUp-regulated upon loss of BIRC6 functionCan trigger apoptosis in response to BIRC6 deficiency

Immune System Dysregulation (e.g., TIM-3 in T-cell over-activation, APOB-reactive T cells in atherosclerosis)

The immune system is a complex network of cells and molecules that protect the body from pathogens and disease. However, its dysregulation can lead to autoimmune diseases or an inability to effectively clear infections or cancer.

TIM-3 in T-cell Over-activation:

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a key regulator of both innate and adaptive immunity. tandfonline.com It is expressed on various immune cells, including effector T cells, and plays a critical role in T-cell exhaustion and death. tandfonline.comnih.gov Activation of the TIM-3 signaling pathway limits T-cell proliferation and the production of inflammatory cytokines. tandfonline.com

Dysregulation of TIM-3 has been implicated in both autoimmune diseases and cancer. tandfonline.com In the context of cancer, increased TIM-3 expression is often associated with advanced disease and poor prognosis. tandfonline.com TIM-3 is frequently co-expressed with another immune checkpoint protein, PD-1, on T cells, and this co-expression signifies a severe state of T-cell exhaustion, rendering them unable to mount an effective anti-tumor response. tandfonline.com

APOB-reactive T cells in Atherosclerosis:

Atherosclerosis, a chronic inflammatory disease of the arteries, is increasingly understood to have an autoimmune component. nih.govahajournals.org The accumulation of low-density lipoprotein (LDL) cholesterol can trigger an immune response involving T-helper (TH) cells that recognize peptides from Apolipoprotein B (ApoB), the main protein component of LDL. nih.govnih.gov

These autoreactive CD4+ T cells infiltrate the atherosclerotic plaque, expand, and contribute to inflammation and plaque instability. nih.govnih.govnews-medical.net Studies have shown that ApoB-reactive T cells exist in both humans and mice and that their phenotype can shift towards a more inflammatory state in the context of atherosclerosis. nih.govnih.gov Initially, the autoimmune response against ApoB may be protective, but it can become progressively detrimental as the disease advances. ahajournals.org The identification of specific atherogenic T cell epitopes of ApoB provides new avenues for studying the role of these cells in the disease process. frontiersin.org

Molecule/Cell TypeFunction in Immune ResponseRole in DiseaseResearch Findings
TIM-3 Regulates T-cell activation and exhaustionDysregulation contributes to cancer and autoimmune diseasesHigh expression on tumor-infiltrating T cells is linked to poor prognosis
Apolipoprotein B (ApoB) Core protein of LDL cholesterolPeptides can be recognized by autoreactive T cellsTriggers an inflammatory response in atherosclerosis
APOB-reactive T cells Recognize ApoB peptidesContribute to inflammation and plaque instability in atherosclerosisTheir phenotype can become more inflammatory as the disease progresses

Alterations in G-Protein-Coupled Receptor Signaling

G-protein-coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are involved in a vast number of physiological processes. nih.govresearchgate.net They respond to a wide range of external signals, and upon activation, they trigger intracellular signaling cascades through heterotrimeric G proteins. nih.gov The dysregulation of GPCR signaling is implicated in a multitude of diseases, including cancer, cardiovascular disorders, and metabolic diseases. nih.govresearchgate.netmdpi.com

Mutations and aberrant expression of GPCRs and their associated G proteins can have significant tumorigenic effects. nih.gov In cardiovascular diseases, exaggerated activation of GPCRs, such as adrenergic and angiotensin II receptors, can lead to hypertension and heart failure. researchgate.netahajournals.org For example, in a genetic model of hypertension and heart failure, alterations in the expression of Angiotensin II receptors and various G protein subunits were observed as the disease progressed from left ventricular hypertrophy to congestive heart failure. ahajournals.org

In the context of metabolic diseases, dysregulated GPCR signaling is closely linked to obesity and related disorders. mdpi.com For instance, GPCRs that are activated by fatty acids play crucial roles in metabolic regulation. mdpi.com The complexity of GPCR signaling is further highlighted by the fact that some receptors can couple to different G proteins, leading to distinct downstream effects, a phenomenon known as biased agonism. mdpi.com

Receptor/ProteinSignaling PathwayRole in PhysiologyConsequence of Dysregulation
GPCRs Diverse intracellular signaling cascadesMediate responses to a wide array of extracellular signalsCancer, cardiovascular disease, metabolic disorders
G proteins Transduce signals from GPCRs to downstream effectorsRegulate cellular processes like proliferation, contractility, and metabolismAberrant cell growth, hypertension, heart failure
β-arrestins Scaffold proteins in GPCR signalingMediate G protein-independent signaling pathwaysAltered cellular responses to GPCR activation

Errors in Nucleic Acid Metabolism and Processing

The integrity and proper processing of nucleic acids are paramount for cellular function and survival. Errors in these fundamental processes can lead to genomic instability and the production of aberrant proteins, contributing to a range of diseases.

Impaired DNA Damage Response and Genome Instability (e.g., TET proteins)

The DNA damage response (DDR) is a complex network of pathways that detect and repair DNA lesions, thereby maintaining genomic stability. A key family of enzymes involved in this process, as well as in DNA demethylation, are the Ten-Eleven Translocation (TET) proteins. sciencedaily.comnih.gov TET proteins are tumor suppressors that play a crucial role in preventing uncontrolled cell proliferation. sciencedaily.com

Loss of TET function is strongly linked to various cancers. sciencedaily.comsciencedaily.com Mice lacking both Tet2 and Tet3, for example, rapidly develop an aggressive form of myeloid leukemia. sciencedaily.com This is associated with impaired DNA damage repair and chromosomal translocations, indicating that TET proteins are required to preserve genomic integrity. sciencedaily.comnih.gov

Studies have shown that TET1 deficiency can lead to an attenuated DNA damage response. nih.gov Cells lacking TET1 exhibit a greater number of DNA strand breaks and a diminished G2/M checkpoint response following exposure to ionizing radiation. nih.gov This suggests that the loss of TET function results in the continued survival of cells with genomic instability, a hallmark of cancer. nih.gov

Protein FamilyPrimary FunctionRole in DNA Damage ResponseConsequence of Impairment
TET proteins DNA demethylation, tumor suppressionMaintain genome stability, facilitate DNA damage repairGenomic instability, increased risk of cancer
DNA-PKcs DNA repairLevels are lower in TET1-deficient cellsImpaired repair of DNA double-strand breaks
γH2A.x Marker of DNA double-strand breaksLevels are lower in TET1-deficient cells following DNA damageAttenuated response to DNA damage

Misregulation of Alternative Splicing Events

Alternative splicing is a fundamental process that allows a single gene to produce multiple mRNA isoforms, thereby increasing the diversity of the proteome. nih.govmdpi.com This process is tightly regulated by a complex interplay of cis-acting sequences on the pre-mRNA and trans-acting splicing factors. nih.gov

Misregulation of alternative splicing is a common feature in many human diseases, particularly cancer. nih.govmdpi.comnih.gov This can occur through mutations in the pre-mRNA sequence itself or through changes in the levels or activity of splicing factors. nih.gov Aberrant splicing can lead to the production of protein isoforms with altered functions that can promote tumorigenesis, for example, by sustaining proliferation or preventing cell death. mdpi.comresearchgate.net

The dysregulation of splicing can also be a consequence of mutations in core components of the spliceosome, the molecular machine responsible for splicing. nih.gov Such mutations are frequently found in certain types of cancer and can lead to widespread changes in splicing patterns. nih.gov Given the prevalence of splicing defects in disease, targeting the splicing machinery or specific aberrant splicing events is emerging as a promising therapeutic strategy. nih.govmdpi.com

Splicing ComponentFunctionConsequence of MisregulationDisease Association
cis-acting sequences Guide the spliceosome to the correct splice sitesCan lead to exon skipping or intron retentionMany rare genetic disorders
trans-acting factors Regulate the choice of splice sitesCan alter the balance of different mRNA isoformsOverexpression or mutation can drive cancer progression
Spliceosome The machinery that carries out splicingWidespread splicing defectsMutations in core components are found in various cancers

Methodological Approaches for Investigating Haywire Protein Function and Dysregulation

Genetic Screens and Mutagenesis for Phenotypic Characterization

Genetic screens and targeted mutagenesis are fundamental approaches for identifying genes involved in specific biological processes and characterizing the phenotypic consequences of their alteration. In the study of the Drosophila Haywire protein, genetic screens have been instrumental. Mutations in the haywire gene in Drosophila are known to cause neurological defects, highlighting its essential role in the nervous system. senescence.infouni-saarland.de Analysis of different haywire alleles, including lethal and UV-sensitive variants, has provided insights into the critical functional domains of the protein. For instance, sequence analysis of lethal haywire alleles revealed the importance of the nucleotide-binding domain, suggesting a vital role for its ATPase activity. abcam.com A viable haywire allele encoding a dominant-acting "poison" product was found to have a single amino acid change in a conserved helicase domain, leading to the accumulation of an abnormal polypeptide. abcam.com These studies underscore the power of genetic approaches in linking specific gene alterations to observable phenotypes and identifying crucial protein regions. Genetic screens have also been utilized more broadly to study components involved in processes where "haywire" proteins play a role, such as identifying mutants affecting RNA polymerase II function. acs.org

Molecular Cloning and Gene Expression Analysis

Molecular cloning techniques are essential for isolating and studying individual genes, while gene expression analysis provides information about when and where a protein is produced. The cloning of the Drosophila haywire gene was a crucial step in identifying its sequence and its homology to the human XPB protein. senescence.infouni-saarland.de This homology revealed that Haywire is a putative helicase essential for transcription and nucleotide excision repair. abcam.com Studies have investigated the temporal patterns of Haywire gene expression during Drosophila development, showing an increase in expression from embryo through larva to adult stages. senescence.info In Dictyostelium discoideum, homologous genes (repB and repD) to yeast RAD25 and RAD3 (which are related to XPB and XPD) were identified by hybridization, and Northern analysis showed that repB is constitutively expressed, while repD and repE exhibit unique patterns of accumulation during development. senescence.info Analyzing gene expression levels can indicate potential roles in specific developmental stages or in response to certain stimuli, and aberrant expression (like the overexpression of Cyclin E referred to as "haywire" in cancer) can be linked to disease states. scispace.comdaneshyari.com

Protein Biochemistry and in vitro Functional Assays

Biochemical methods allow for the purification and characterization of proteins and the study of their activities in a controlled laboratory setting. The Drosophila this compound, as a homolog of human XPB, is a subunit of the TFIIH complex, a multi-subunit factor involved in both transcription and DNA repair. acs.orguniprot.org Purification of TFIIH and its subunits, including the Haywire homolog, has been performed using techniques such as chromatography. acs.org In vitro transcription assays are used to study the role of TFIIH and its subunits in initiating transcription by RNA polymerase II. acs.orgidrblab.net These assays can demonstrate the requirement of specific subunits, like the this compound (XPB), for efficient transcription. acs.org The ATPase activity of XPB, crucial for DNA unwinding, can also be measured in vitro. uniprot.org Furthermore, in vitro experiments have been used to investigate the effects of proteins like overexpressed Cyclin E on cellular processes such as DNA replication and cell division, observing phenomena like abnormal DNA bridges and chromosome fragmentation in deregulated cells. daneshyari.comwikipedia.org

Advanced Structural Biology Techniques

Determining the three-dimensional structure of a protein is vital for understanding its mechanism of action and how mutations or dysregulation can impact its function. Advanced structural biology techniques provide high-resolution views of proteins and protein complexes.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structures of large protein complexes. While specific Cryo-EM structures of the Drosophila this compound or its direct disease-associated "haywire" counterparts (mutant GlyRS, overexpressed Cyclin E) were not detailed in the provided snippets, Cryo-EM is a standard method for studying complex molecular machinery like transcription factors and repair complexes that involve proteins like XPB/Haywire. ijpsonline.com This technique allows researchers to visualize these complexes in different functional states, providing insights into their dynamic mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structures of proteins, particularly smaller ones, and to study their dynamics and interactions in solution. Similar to Cryo-EM, while direct application to "this compound" was not specifically detailed, NMR is a complementary technique to X-ray crystallography and Cryo-EM in structural biology studies of proteins. ijpsonline.com It can provide information about protein folding, conformational changes, and interactions with other molecules.

X-ray Crystallography

X-ray crystallography is a widely used technique to determine the atomic-resolution structure of proteins that can be crystallized. ijpsonline.comsemanticscholar.org The vast majority of protein structures in databases like the Protein Data Bank (PDB) have been determined by X-ray crystallography. ebi.ac.uk This method has been applied to study various proteins involved in transcription and DNA repair, including components of the transcription machinery. While specific crystal structures of the Drosophila this compound were not highlighted, X-ray crystallography has been used to study related proteins and domains, providing foundational structural information relevant to understanding the this compound's function and interactions within the TFIIH complex. uniprot.org For instance, structural studies of TFIIH subunits and their interactions with DNA and RNA polymerase II have utilized this technique.

These diverse methodological approaches, from classical genetics to cutting-edge structural biology, are collectively employed to unravel the complex functions and consequences of dysregulation of proteins referred to as "this compound," providing crucial insights into their roles in cellular processes and disease.

In vivo and in vitro Cellular Models for Functional Studies

To understand the biological roles and functional consequences of this compound activity and dysregulation, researchers utilize a variety of in vivo and in vitro cellular models. These models allow for the manipulation of Haywire expression or function and the observation of resulting cellular and physiological phenotypes.

Drosophila Genetic Models

Drosophila melanogaster serves as a primary and highly valuable in vivo model for studying this compound due to its initial discovery in this organism and the availability of sophisticated genetic tools. Studies using haywire mutants in Drosophila have revealed significant neurological defects, highlighting the protein's essential role in the nervous system oup.com. Genetic approaches such as generating null mutations, hypomorphic alleles, or overexpressing specific forms of Haywire allow researchers to investigate the consequences of altered protein levels or function on development, cellular processes, and behavior. The observed neurological phenotypes in haywire mutants are reminiscent of those seen in humans with XP-B, a condition linked to a homologous protein, underscoring the relevance of the Drosophila model for understanding conserved protein functions oup.com.

Mammalian Cell Lines and Primary Cell Cultures

Given the homology between Drosophila Haywire and mammalian proteins like XPB (ERCC3), mammalian cell lines and primary cell cultures can be employed to study the function of these homologous proteins and potentially express and study the Drosophila this compound in a different cellular context oup.com. Mammalian cell lines offer advantages for biochemical assays, protein interaction studies, and analysis of cellular pathways affected by Haywire or its homologs. Primary cell cultures, derived directly from tissues, can provide a more physiologically relevant system to investigate cell-type-specific functions or the impact of Haywire on particular cellular processes. While direct studies of Drosophila this compound in mammalian systems may be less common than studying the endogenous mammalian homologs, these models are crucial for comparative studies and understanding conserved mechanisms.

Yeast and Other Model Organisms

The homology of this compound to proteins in other organisms, such as Saccharomyces cerevisiae Rad25 and Dictyostelium discoideum repB, suggests that these organisms can also serve as valuable model systems oup.com. Yeast, with its well-characterized genetics and cellular processes, is a powerful tool for studying conserved protein functions, protein-protein interactions, and involvement in fundamental pathways like DNA repair or protein degradation, where Rad25 plays a role oup.com. Dictyostelium discoideum, also possessing a homologous protein (repB), offers another system for comparative studies, particularly regarding developmental expression and potential roles in cellular processes in a different biological context oup.com. These models can provide insights into the evolutionary conservation and fundamental mechanisms associated with the this compound family.

Advanced Imaging Modalities for Spatiotemporal Analysis

Advanced imaging techniques are indispensable for visualizing the localization, dynamics, and interactions of this compound within living cells and tissues. These modalities allow for the spatiotemporal analysis of protein behavior, providing crucial context for its function.

Ultrahigh-Resolution 3D Imaging

Investigating the structural basis of protein dysfunction is crucial for understanding how a protein might become "haywire." While the search results did not yield specific instances of "this compound" being studied directly with "ultrahigh-resolution 3D imaging," techniques like X-ray crystallography and cryo-electron microscopy are fundamental to determining protein structures at high resolution. X-ray crystallography has been used to solve the structures of complex proteins wikipedia.org. For proteins not easily studied by crystallography, computational approaches like Folding@Home have been employed to solve structural problems wikipedia.org. For example, crystal structures of glycyl-tRNA synthetase (GlyRS), a protein referred to as "haywire" in the context of Charcot-Marie-Tooth disease, have been determined using X-ray diffraction, providing insights into its molecular details and conformational changes rcsb.orgrcsb.org.

"Omics" Technologies for Comprehensive Molecular Profiling

"Omics" technologies provide a global view of biological systems, enabling researchers to identify widespread changes in gene expression, protein levels, and molecular interactions associated with the presence or activity of "haywire proteins."

Transcriptomic approaches, such as RNA sequencing (RNA-Seq) and single-cell RNA sequencing (scRNA-Seq), are valuable for assessing the impact of "haywire proteins" on gene expression patterns. The Drosophila haywire gene encodes a general RNA polymerase II transcription factor idrblab.net. Mutations in this gene can presumably lead to impaired expression of other genes idrblab.net. Studies in Drosophila testes development, a context where the haywire gene is relevant, have utilized single nucleus and single cell RNA-Seq to study the emergent dynamics of adult stem cell lineages nih.gov. Research on the RNA-binding protein YTHDC2, which functions in the same biological context as Drosophila haywire, showed that loss of Ythdc2 function resulted in altered transcript levels for a number of genes, both up-regulated and down-regulated nih.gov. This demonstrates how transcriptomics can reveal the downstream effects of dysfunction in proteins involved in gene regulation or RNA processing. Genomics, the study of DNA sequences, is also used alongside proteomics to identify how cellular processes, such as bone cell metabolism affected by microgravity where protein synthesis can go haywire, are regulated ebiohippo.com.

Here is an illustrative table showing hypothetical transcriptomic changes observed in the presence of a "this compound" (based on the concept of altered transcript levels):

Gene IDFold Change (vs. Wild-Type)p-valueAffected Pathway (Hypothetical)
Gene A2.50.001Cell Cycle Regulation
Gene B0.40.005Apoptosis
Gene C1.80.01Signal Transduction
Gene D0.60.008DNA Repair

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. This is essential for understanding the direct consequences of a "this compound's" presence. Proteomics, coupled with genomics, has been used to identify how cellular metabolism is regulated in conditions like microgravity, where protein function can be disrupted ebiohippo.com.

Protein-protein interaction mapping techniques are critical for identifying the molecular partners with which a "this compound" abnormally interacts or fails to interact. Coimmunoprecipitation experiments, for instance, revealed that the RNA-binding protein YTHDC2 interacts with several other RNA-binding proteins nih.gov. Methods such as yeast two-hybrid assays and mass spectroscopy are also employed to identify interacting proteins idrblab.net. A key research finding regarding a "this compound" is the demonstration that mutant glycyl-tRNA synthetase (GlyRS), associated with Charcot-Marie-Tooth disease type 2D (CMT2D), interacts abnormally with the Nrp1 receptor uni-saarland.de. This interaction blocks crucial signals for nerve maintenance, leading to neuronal decline uni-saarland.de.

Here is an illustrative table summarizing protein interactions involving a "this compound" (based on the GlyRS example):

"this compound"Interacting PartnerMethod of Detection (Example)Biological Consequence (Example)
Mutant GlyRSNrp1 ReceptorCoimmunoprecipitationBlocks nerve maintenance signals uni-saarland.de
YTHDC2RNA-binding proteinsCoimmunoprecipitationAffects post-transcriptional regulation nih.gov

Computational Biology and Biophysical Simulations

Computational biology and biophysical simulations provide powerful tools for modeling protein behavior, predicting structures, and simulating interactions at the molecular level, offering insights that complement experimental findings. Computational biology approaches are used in areas like protein folding and drug discovery wikipedia.org.

Molecular dynamics (MD) simulations are used to model the dynamic behavior of proteins over time, capturing their movements and conformational changes. This is particularly relevant for understanding how mutations or environmental factors might lead a protein to become "haywire" by altering its structure or flexibility wikipedia.org. MD simulations can model vibrations on femtosecond timescales and conformational transitions on millisecond timescales, although simulating longer transitions requires significant computational resources wikipedia.org. MD simulations can also be used to confirm the binding stability and strength of protein-ligand complexes researchgate.net.

Docking simulations are used to predict how two molecules, such as a protein and a ligand (e.g., a potential drug molecule) or two proteins, might bind together. Protein-ligand docking can be used to predict protein structure and suggest potential inhibitors wikipedia.org. Protein-protein docking is valuable for studying how a "this compound" might interact with other proteins, such as the interaction between mutant GlyRS and the Nrp1 receptor observed in CMT2D uni-saarland.de. These simulations can help to understand the molecular details of binding interfaces and guide the design of molecules that could disrupt or restore these interactions.

Structural Bioinformatics and Predictive Modeling

Structural bioinformatics and predictive modeling play a crucial role in investigating protein function and dysregulation by providing computational approaches to understand protein structure, dynamics, and interactions. These methods are particularly valuable when experimental data is limited or to complement experimental findings ejosdr.comarxiv.org. While specific detailed research findings on "this compound" using these exact methods were not extensively found in the provided search results, the general principles and applications of structural bioinformatics and predictive modeling can be applied to study such a protein.

Key approaches within this domain include protein structure prediction, molecular dynamics simulations, and predictive modeling of protein-protein interactions ejosdr.comarxiv.org.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time mpg.deuams.edu. For proteins, MD simulations can provide insights into their flexibility, conformational changes, and interactions with other molecules (e.g., ligands, other proteins, membranes) mpg.demit.edu. These simulations can help understand how a protein's structure relates to its function and how dysregulation might affect its dynamic behavior mpg.de. Accelerated molecular dynamics (AMD) is one technique used to enhance the sampling of conformational space, allowing the study of events like protein folding or large-scale conformational changes that might be too slow to observe with conventional MD frontiersin.org. Applying MD simulations to the this compound, based on a predicted or experimentally determined structure, could reveal its dynamic properties, how it moves and changes shape, and how these dynamics might be altered in a disease state where the protein is "haywire" mpg.deescholarship.orgresearchgate.net. For example, MD simulations were used to study the structural variations in Calbindin D28k, a calcium-binding protein implicated in Alzheimer's disease, to understand functional and non-functional states eurekaselect.com.

Predictive Modeling of Protein-Protein Interactions (PPIs): Many proteins function by interacting with other proteins to form complexes or participate in signaling pathways ejosdr.combiorxiv.org. Predictive modeling of PPIs aims to identify potential binding partners and understand how proteins interact at a molecular level ejosdr.combiorxiv.org. Methods include docking simulations, which predict how two proteins might fit together, and machine learning approaches trained on known interaction data ejosdr.combiorxiv.orgopenreview.net. Understanding the interaction network of the this compound could shed light on its biological role and how its dysregulation might disrupt cellular processes researchgate.netbiorxiv.orgjensenlab.org. Computational methods can predict protein structure and protein functions from amino acid sequences, which is relevant for understanding virus-host and host-host protein interactions during viral infection mdpi.com.

Collectively, structural bioinformatics and predictive modeling approaches provide powerful tools to investigate the this compound. By predicting its structure, simulating its dynamics, and modeling its interactions, researchers can gain a deeper understanding of its normal function and the molecular basis of its dysregulation in various conditions ejosdr.comresearchgate.net.

Here is a summary of the structural bioinformatics and predictive modeling approaches relevant to studying proteins:

MethodDescriptionPotential Application to this compound
Protein Structure PredictionPredicting 3D structure from amino acid sequence using computational methods (homology modeling, ab initio, deep learning). ejosdr.combiorxiv.orgebi.ac.ukbakerlab.orgDetermining the likely 3D shape of the this compound to identify domains and functional regions. ejosdr.com
Molecular Dynamics SimulationSimulating the physical movements of protein atoms over time to study flexibility and conformational changes. mpg.demit.eduInvestigating the dynamic behavior of this compound and how it might change in dysregulated states. mpg.de
Protein-Protein Interaction (PPI) PredictionIdentifying potential binding partners and modeling how proteins interact. ejosdr.combiorxiv.orgMapping the interaction network of this compound to understand its role in cellular pathways. ejosdr.combiorxiv.org

Theoretical Implications and Broader Biological Significance

Contribution to Fundamental Principles of Protein Homeostasis and Quality Control

The concept of "haywire proteins" directly underscores the critical importance of protein homeostasis, the intricate network of pathways that control protein synthesis, folding, trafficking, and degradation. When these processes fail, proteins can become misfolded, aggregated, or exist in aberrant quantities, leading to cellular dysfunction. Research into proteins that go "haywire," such as alpha-synuclein (B15492655) in Parkinson's disease or misfolded proteins in prion diseases, highlights the cellular mechanisms responsible for identifying and dealing with such aberrant entities. researchgate.netnih.govaacrjournals.orgmdpi.comrjptonline.org

The Drosophila Haywire protein, as the homolog of human ERCC3, plays a role in nucleotide excision repair (NER) and basal transcription. youtube.comuniprot.orgwikipedia.org While not directly involved in protein folding, its function in maintaining genomic integrity is indirectly linked to protein homeostasis. Damaged DNA can lead to errors in transcription and translation, potentially resulting in the production of aberrant proteins. Therefore, the proper function of proteins like Haywire/ERCC3 is essential for preventing a cascade of events that could lead to protein dysfunction.

Studies on malfunctioning proteins contribute to understanding the cellular "garbage disposal" processes, such as the ubiquitin-proteasome system and autophagy, which are responsible for clearing aberrant proteins. nih.gov The accumulation of "haywire proteins" can overwhelm these systems, leading to toxic consequences. nih.gov

Insights into the Etiology of Genetic Instability and Cellular Dysfunction

Dysregulation of proteins can be a direct cause or a significant contributor to genetic instability and cellular dysfunction. Overexpression of proteins like cyclin E, referred to as a "this compound" in the context of cancer, can lead to uncontrolled cell division and chromosome instability by disrupting DNA replication. nih.govnih.govnih.govgenecards.org This highlights how an imbalance in the levels of key regulatory proteins can drive oncogenesis.

The Drosophila this compound (ERCC3 homolog) is a component of the TFIIH complex, which is essential for both transcription and NER. genecards.orgciteab.comlibretexts.orgmedlineplus.govuniprot.org Mutations in the human ERCC3 gene are associated with severe genetic disorders like Xeroderma Pigmentosum B (XP-B), Cockayne Syndrome (CS), and Trichothiodystrophy (TTD). genecards.orgmedlineplus.govuniprot.org These conditions are characterized by defects in DNA repair, leading to increased sensitivity to UV damage, genomic instability, and a range of developmental and neurological abnormalities. medlineplus.govuniprot.orgoup.com This demonstrates a direct link between a specific "haywire" (mutated or dysfunctional) ERCC3 protein and severe genetic instability and cellular dysfunction.

Research on the Drosophila haywire gene has shown that aberrant gene products can result in impaired expression of other genes, further contributing to cellular dysfunction. youtube.com

Understanding Adaptive Cellular Responses to Stress

Cells have evolved intricate mechanisms to respond to various forms of stress, including proteotoxic stress caused by the accumulation of misfolded or aggregated proteins, and genotoxic stress from DNA damage. Studying how cells cope with the presence of "haywire proteins" provides insights into these adaptive responses.

In the general sense, the accumulation of misfolded proteins can trigger heat shock responses and activate chaperone systems aimed at refolding or degrading the aberrant proteins. citeab.com Understanding these pathways is crucial for developing strategies to mitigate the effects of protein-misfolding diseases.

The Drosophila this compound's role in NER is directly related to the cellular response to DNA damage, a form of stress. uniprot.orgwikipedia.org The TFIIH complex, containing Haywire/ERCC3, is involved in repairing DNA lesions induced by UV light and chemical agents, thus maintaining genome integrity under stress conditions. medlineplus.govoup.com Studies on mutations in haywire/ERCC3 can reveal how defects in DNA repair pathways compromise the cell's ability to cope with genotoxic stress, leading to increased mutation frequency and cell death. uniprot.org

Evolutionary Conservation of Core Protein Functions and Dysregulatory Mechanisms

The presence of homologs of proteins like ERCC3 (Haywire) across diverse species, including yeast, Drosophila, mouse, and humans, highlights the evolutionary conservation of their fundamental functions in processes like transcription and DNA repair. wikipedia.orguniprot.orgoup.com Studying the Drosophila this compound provides a valuable model for understanding the conserved mechanisms of NER and transcription that are critical for maintaining cellular health in higher organisms.

Furthermore, the observation that similar types of protein dysregulation, such as misfolding and aggregation (e.g., prions, alpha-synuclein), or overexpression (e.g., cyclin E), lead to disease phenotypes in different organisms suggests conserved dysregulatory mechanisms and cellular vulnerabilities. researchgate.netnih.govaacrjournals.orgmdpi.comrjptonline.org Examining "this compound" phenomena across species can reveal fundamental principles of protein behavior and the conserved pathways that maintain protein quality control.

The neurological defects observed in Drosophila haywire mutants are reminiscent of those seen in humans with XP-B, further supporting the evolutionary conservation of the protein's function and the consequences of its dysfunction. oup.com

Development of Model Systems for Elucidating Protein-Mediated Pathogenesis

Model organisms, such as Drosophila melanogaster, have been invaluable in studying the biological significance of proteins, including those that go "haywire." The Drosophila haywire mutant has served as a specific model system for investigating the roles of ERCC3 in transcription and DNA repair and the consequences of its disruption. youtube.comuniprot.orgwikipedia.orgciteab.comlibretexts.orguniprot.orgaacrjournals.orggenecards.org

Beyond specific proteins like Haywire, model systems are widely used to study the broader implications of protein dysfunction in disease. For example, Drosophila and other organisms are used to model neurodegenerative diseases involving the aggregation of proteins like alpha-synuclein. researchgate.netmdpi.comrjptonline.org These models allow researchers to dissect the molecular mechanisms underlying protein misfolding, aggregation, toxicity, and the cellular pathways involved in disease pathogenesis. nih.gov

The use of model systems facilitates the identification of genes and pathways that influence the behavior of "haywire proteins" and the development of potential therapeutic strategies. nih.gov Studies in these systems have contributed significantly to our understanding of how protein-mediated dysfunction leads to complex diseases like cancer and neurodegeneration. nih.govaacrjournals.orgnih.govnih.govgenecards.orgmedlineplus.gov

Future Directions in Haywire Protein Research

Elucidating Novel Molecular Mechanisms of Dysregulation

A significant future direction involves unraveling the intricate molecular mechanisms that lead to proteins becoming "haywire." This includes detailed investigations into how genetic mutations alter protein structure and dynamics, leading to misfolding or altered interactions bmglabtech.comnih.gov. Research will continue to focus on the complex pathways involved in protein aggregation, a hallmark of many proteinopathies, seeking to understand the intermediate species and their specific toxicities nih.govnih.gov. Furthermore, exploring the impact of post-translational modifications on protein conformation and function, and how their dysregulation contributes to a protein going "haywire," remains a crucial area. Understanding the cellular quality control systems, such as chaperone networks and degradation pathways, and how their failure contributes to the accumulation of malfunctioning proteins, is also a key focus for future mechanistic studies bmglabtech.comnih.gov. Identifying specific conformational transitions in the early stages of protein aggregation could serve as important targets for inhibition strategies nih.gov.

Advancing High-Throughput Methodologies for Protein Characterization

Interrogating the Interplay Between Genetic and Environmental Factors in Dysregulation

Identifying Conserved Principles of Protein Malfunction Across Diverse Biological Systems

While haywire proteins contribute to a variety of diseases, there may be conserved underlying principles governing their malfunction across different biological systems and protein types. Future research will focus on identifying these commonalities. This includes exploring whether similar misfolding pathways or aggregation mechanisms are shared among seemingly unrelated proteins implicated in different diseases nih.govnih.gov. Identifying conserved structural motifs or vulnerable regions within proteins that are prone to becoming haywire could provide insights into general mechanisms of protein instability. Understanding these conserved principles could pave the way for developing broader therapeutic strategies that target common pathways of protein malfunction rather than being limited to a single protein or disease. The cross-talk between different misfolded proteins also indicates a complex interplay within diseases xiahepublishing.com.

Q & A

Q. What molecular mechanisms underlie the formation of haywire proteins in cellular systems, and how can they be systematically characterized?

Researchers should employ a combination of in vitro reconstitution assays (e.g., fluorescence-based folding monitors) and in vivo pulse-chase experiments to track protein misfolding kinetics. Mass spectrometry can identify post-translational modifications (e.g., aberrant phosphorylation) linked to dysfunction . Additionally, CRISPR-Cas9 mutagenesis screens can pinpoint genetic drivers of haywire behavior, such as mutations in RNA helicases (e.g., DDX3X) that disrupt translational fidelity .

Q. Which experimental techniques are most reliable for detecting haywire proteins in heterogeneous cell populations?

Single-cell RNA sequencing (scRNA-seq) paired with proteomic profiling (e.g., SCoPE-MS) enables quantification of transcriptional and translational discordance indicative of haywire activity. For spatial resolution, multiplexed immunofluorescence with conformation-specific antibodies (e.g., targeting misfolded epitopes) can localize dysfunctional proteins within tissues .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between primary genetic mutations and secondary regulatory failures causing haywire protein phenotypes?

Use conditional knockout models (e.g., Cre-lox systems) to temporally dissect mutation effects from downstream dysregulation. For example, in Drosophila studies, haywire gene mutations were shown to indirectly disrupt β-tubulin expression via epistatic interactions, requiring combinatorial RNAi and rescue experiments to validate causality . Time-resolved metabolomics and ribosome profiling further distinguish direct vs. compensatory mechanisms .

Q. What methodologies resolve contradictions in data linking RNA structural motifs to this compound synthesis?

Conflicting results about alternative translation initiation sites (e.g., non-AUG codons) require orthogonal validation:

  • Ribo-seq : Maps ribosome occupancy to confirm initiation sites.
  • In vitro translation assays with mutated RNA structures (e.g., stem-loop disruptions).
  • Cross-referencing with databases like Human ProteinPedia to compare phosphorylation patterns across studies .

Q. How can computational models predict this compound-protein interactions (PPIs) when structural data are incomplete?

Integrate deep mutational scanning data with evolutionary covariance analysis (e.g., EVcouplings) to infer interaction interfaces. Tools like PPIretrieval enable meta-analysis of fragmented PPI datasets, while the Proteins API provides structural annotations for understudied proteins . For dynamic systems, molecular dynamics simulations with coarse-grained force fields (e.g., Martini) can model misfolded aggregation pathways .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing temporal datasets tracking this compound accumulation in disease models?

Employ hierarchical Bayesian models to account for cell-to-cell variability in longitudinal studies. For example, in skin cancer models, time-series RNA/protein correlation matrices revealed eIF2A-driven translational dysregulation, with Bayesian inference identifying critical thresholds for therapeutic intervention .

Q. How should researchers address reproducibility challenges in studies of this compound kinetics?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For kinetic assays, standardize buffer conditions (e.g., redox state) and use internal controls (e.g., stable isotope-labeled reference proteins). Public repositories like Human ProteinPedia allow cross-validation of phosphorylation or ubiquitination patterns .

Toolkits & Resources

Q. Which databases and APIs are most comprehensive for annotating this compound interactions?

  • Human ProteinPedia : Curates experimental data from diverse platforms (e.g., yeast two-hybrid, immunohistochemistry) .
  • Proteins API : Retrieves isoform-specific functional annotations and disease linkages .
  • PPIretrieval : Facilitates meta-analysis of fragmented interaction datasets with cross-referenced experimental details .

Ethical & Methodological Considerations

Q. What ethical guidelines apply when studying haywire proteins in human-derived cell lines or xenografts?

Follow institutional review board (IRB) protocols for biospecimen use, emphasizing de-identification and informed consent. For xenografts, adhere to ARRIVE 2.0 guidelines for reporting animal studies, particularly when modeling cancer-related haywire pathways .

Q. How can researchers balance hypothesis-driven and exploratory approaches in this compound studies?

Use adaptive experimental designs: Start with targeted hypotheses (e.g., mTOR pathway dysregulation) but allocate ~20% of resources to unbiased screens (e.g., genome-wide CRISPR off-target analysis). Pre-register exploratory arms in platforms like Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.